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Abstract
Ordesekimab (also known as AMG 714 and PRV-015) is a fully human monoclonal antibody of

the immunoglobulin G1 (IgG1) subclass that specifically targets the cytokine interleukin-15 (IL-

15).[1][2] IL-15 is a pro-inflammatory cytokine implicated in the pathogenesis of several

autoimmune diseases, including celiac disease and vitiligo.[2][3] This technical guide provides

a comprehensive overview of the discovery, preclinical development, and clinical evaluation of

ordesekimab. It details the antibody's mechanism of action, summarizes key experimental data

in structured tables, provides available methodologies for critical experiments, and visualizes

essential pathways and workflows using the DOT language for Graphviz.

Introduction: The Rationale for Targeting IL-15
Interleukin-15 (IL-15) is a crucial cytokine in the innate and adaptive immune systems, playing

a significant role in the development, proliferation, and activation of natural killer (NK) cells and

CD8+ T cells.[2] In autoimmune diseases such as celiac disease, IL-15 is overexpressed in the

intestinal mucosa, driving the expansion and activation of intraepithelial lymphocytes (IELs)

that contribute to villous atrophy and other pathological features of the disease.[4] Similarly, in

vitiligo, IL-15 is implicated in the maintenance of resident memory T cells that mediate the
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destruction of melanocytes. By neutralizing IL-15, ordesekimab aims to dampen these

pathological immune responses.

Discovery and Antibody Profile
Ordesekimab is a fully human IgG1κ monoclonal antibody.[1] It binds to IL-15 and inhibits its

interaction with the IL-2 receptor β (IL-2Rβ) and the common γ chain (γc) of the IL-15 receptor

complex.[1] This blockade prevents downstream signaling, thereby mitigating the pro-

inflammatory effects of IL-15.

Mechanism of Action
Ordesekimab's primary mechanism of action is the neutralization of IL-15 signaling. IL-15 is

unique in that it is often presented in trans by the IL-15 receptor α chain (IL-15Rα) on antigen-

presenting cells (APCs) to responding cells expressing the IL-2Rβ/γc complex. Ordesekimab

binds to IL-15 and sterically hinders its association with IL-2Rβ and γc, thus inhibiting the

activation of downstream signaling pathways such as the JAK-STAT pathway.
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Ordesekimab blocks IL-15 signaling.

Preclinical Development
Evaluation of Antibody-Dependent Cell-Mediated
Cytotoxicity (ADCC)
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A key aspect of the preclinical safety assessment of ordesekimab was the evaluation of its

potential to induce ADCC. This was a concern because ordesekimab, being an IgG1 antibody,

could theoretically bind to Fcγ receptors on immune cells (like NK cells) and simultaneously to

IL-15 presented on cells like monocytes, potentially leading to the destruction of these IL-15

presenting cells.[2] This was particularly relevant as different manufacturing lots of

ordesekimab showed variability in the levels of high-mannose glycans on the Fc region, which

can influence Fcγ receptor binding.[2]

While a detailed step-by-step protocol is not publicly available, the principles of the assay

involved co-culturing human peripheral blood mononuclear cells (PBMCs) with recombinant

human IL-15 and various concentrations of ordesekimab from lots with different high-mannose

content.[2] The potential for ADCC was assessed by measuring the lysis of target cells

(monocytes) within the PBMC population.

In vitro ADCC assays did not show any cytolytic effect of ordesekimab on monocytes,

regardless of the high-mannose content.[2] Furthermore, a review of nonclinical toxicology

studies in cynomolgus macaques using a surrogate anti-IL-15 antibody and clinical data from

human trials found no evidence of monocyte depletion or cytotoxicity in organs with high IL-

15Rα expression.[2][5] This suggests that ADCC is not a significant risk associated with

ordesekimab treatment.[2]
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Workflow for ADCC liability assessment.
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Clinical Development
Ordesekimab has been evaluated in several Phase 2 clinical trials for celiac disease and

vitiligo.

Celiac Disease
This study assessed the efficacy and safety of ordesekimab in adults with celiac disease on a

gluten-free diet who underwent a gluten challenge.[6]

Biopsy Acquisition: Small bowel biopsy samples were obtained at baseline and at week 12.

[6]

Histology: Villous height to crypt depth (VHCD) ratio was measured from hematoxylin and

eosin-stained sections.[6]

Immunohistochemistry: The density of CD3-positive intraepithelial lymphocytes (IELs) was

quantified.[6]

Flow Cytometry of IELs: While not explicitly detailed in this specific study's primary

publication, the general protocol for IEL flow cytometry from duodenal biopsies involves

mechanical and enzymatic digestion of the tissue to release IELs, followed by staining with a

panel of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8,

TCRγδ) and analysis on a flow cytometer.[7]

Table 1: Key Efficacy Outcomes in the Phase 2a Gluten Challenge Study (NCT02637141)
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Outcome Measure Placebo (n=20)
Ordesekimab 150
mg (n=22)

Ordesekimab 300
mg (n=22)

Change in VHCD

Ratio (LS Mean

Difference vs.

Placebo)

- -2.49% (p=0.73) 6.39% (p=0.34)

Change in CD3+ IEL

Density (% Difference

vs. Placebo)

- -14.32% (p=0.47) -41.24% (p=0.03)

Diarrhea (BSFS)

Improvement vs.

Placebo

- Nominal p=0.01 Nominal p=0.0002

Data sourced from Lähdeaho et al., 2019.[6]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 2a Gluten

Challenge Study (NCT02637141)

Adverse Event
Category

Placebo (n=20)
Ordesekimab 150
mg (n=22)

Ordesekimab 300
mg (n=22)

Any TEAE 19 (95%) 21 (95%) 20 (91%)

Gastrointestinal

Disorders
13 (65%) 17 (77%) 16 (73%)

Data sourced from Lähdeaho et al., 2019.[6]

This study evaluated ordesekimab in patients with refractory celiac disease type II (RCD-II), a

more severe form of the disease.[8]

Table 3: Key Efficacy Outcomes in the Phase 2a RCD-II Study (NCT02633020)
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Outcome Measure Placebo (n=9)
Ordesekimab 8 mg/kg
(n=19)

Change in Aberrant IELs (%

LS Mean Difference)
- -4.85% (p=0.75)

Change in VHCD Ratio (%

Difference)
- 10.67% (p=0.66)

Improvement in Diarrhea

(BSFS)
Increased (22% to 44%)

Decreased (53% to 37%)

(nominal p=0.0008 vs.

placebo)

Data sourced from Cellier et al., 2019.[8]

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 2a RCD-II Study

(NCT02633020)

Adverse Event Placebo (n=9)
Ordesekimab 8 mg/kg
(n=19)

Any TEAE 8 (89%) 17 (89%)

Nasopharyngitis 1 (11%) 8 (42%)

Data sourced from Cellier et al., 2019.[8]

This dose-finding study evaluated three different doses of ordesekimab in adults with non-

responsive celiac disease.[9][10]

The primary efficacy endpoint, which was the change from baseline in abdominal symptoms,

was not met.[10] None of the secondary efficacy endpoints were met either.[10] However, the

treatment was well-tolerated and no new safety signals were identified.[10]

Vitiligo
This ongoing study is evaluating the efficacy and safety of ordesekimab for inducing

repigmentation in adults with vitiligo.[11][12]
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This is a randomized, double-blind, placebo-controlled trial.[11] Participants are randomized

2:1 to receive either 300 mg of ordesekimab or placebo subcutaneously every two weeks for

10 weeks.[11] The primary endpoint is the proportion of participants achieving at least a 35%

improvement from baseline in the Face Vitiligo Area Scoring Index (F-VASI) at week 24.[11]

Secondary endpoints include total body repigmentation and safety.[11] The study also includes

a provision for participants to receive narrow-band UVB (nbUVB) phototherapy if they do not

show a sufficient response by week 24.[11]

Enrollment for this study is complete, and the estimated study completion date is in April 2025.

[13] Detailed results are not yet available.

Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data from human clinical trials of

ordesekimab are not extensively published. Preclinical studies in cynomolgus monkeys with a

surrogate antibody showed approximately dose-proportional pharmacokinetics and a rapid and

marked reduction in NK cell counts, which served as a pharmacodynamic biomarker of IL-15

inhibition.

Conclusion
Ordesekimab is a rationally designed biologic that targets a key cytokine in the

pathophysiology of certain autoimmune diseases. While it has shown some signals of clinical

activity, particularly in improving symptoms in some celiac disease patient populations, it has

not consistently met its primary endpoints in later-phase studies for this indication. The results

of the ongoing study in vitiligo will provide further insights into the therapeutic potential of IL-15

blockade with ordesekimab. The development of ordesekimab highlights the complexities of

targeting cytokine pathways in autoimmune diseases and underscores the importance of

selecting appropriate patient populations and clinical endpoints.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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